molecular formula C10H12FNO2 B2652252 4-[(3-Fluorophenyl)amino]oxolan-3-ol CAS No. 1183972-22-6

4-[(3-Fluorophenyl)amino]oxolan-3-ol

Cat. No. B2652252
CAS RN: 1183972-22-6
M. Wt: 197.209
InChI Key: IHVBLEKVRFRKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(3-Fluorophenyl)amino]oxolan-3-ol” is a complex organic molecule. It contains a total of 29 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom . The molecule includes a five-membered ring and a six-membered ring, a secondary amine (aliphatic), a hydroxyl group, a secondary alcohol, an ether (aliphatic), and an Oxolane .


Molecular Structure Analysis

The molecule “4-[(3-Fluorophenyl)amino]oxolan-3-ol” contains a total of 30 bonds, including 16 non-Hydrogen bonds, 6 multiple bonds, and 3 rotatable bonds . It also contains 6 aromatic bonds, indicating the presence of an aromatic ring structure .

Scientific Research Applications

Chromatography and Detection

4-[(3-Fluorophenyl)amino]oxolan-3-ol's derivatives have been utilized in chromatography. For example, derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been used as pre-column fluorescent labeling reagents in high-performance liquid chromatography for amino acids. This method allows for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Fluorescence in Chemical Biology

Fluorophores, including derivatives of 4-[(3-Fluorophenyl)amino]oxolan-3-ol, have significantly impacted the study of biological systems. These compounds are used to construct fluorescent macromolecules such as peptides and proteins, enabling non-invasive studies in cells and organisms. They assist in tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).

Antimalarial Activity

The decomposition products of 4-fluorophenyl derivatives, including those similar to 4-[(3-Fluorophenyl)amino]oxolan-3-ol, have been studied for their antimalarial activities. These compounds show promise in inhibiting the parasite SERCA PfATP6, although their mechanism of action may not directly relate to their decomposition into radicals (Haynes et al., 2007).

Met Kinase Inhibition

Derivatives of 4-[(3-Fluorophenyl)amino]oxolan-3-ol have been identified as potent and selective inhibitors of the Met kinase, a critical target in cancer therapy. These compounds have shown efficacy in tumor models and have progressed to clinical trials (Schroeder et al., 2009).

properties

IUPAC Name

4-(3-fluoroanilino)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-7-2-1-3-8(4-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVBLEKVRFRKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluorophenyl)amino]oxolan-3-ol

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